molecular formula C17H14N2O5 B13365406 6-[(Acetyloxy)methyl]-9-methoxy-1-phenazinecarboxylic acid

6-[(Acetyloxy)methyl]-9-methoxy-1-phenazinecarboxylic acid

Cat. No.: B13365406
M. Wt: 326.30 g/mol
InChI Key: XXQNDCJHZDBKOL-UHFFFAOYSA-N
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Description

6-[(Acetyloxy)methyl]-9-methoxy-1-phenazinecarboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a phenazine core, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Acetyloxy)methyl]-9-methoxy-1-phenazinecarboxylic acid typically involves multi-step organic reactions. One common method includes the acetylation of a phenazine derivative, followed by methoxylation and carboxylation under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

6-[(Acetyloxy)methyl]-9-methoxy-1-phenazinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can simplify the molecule by removing oxygen atoms or adding hydrogen atoms.

    Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenazine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler phenazine compounds.

Scientific Research Applications

6-[(Acetyloxy)methyl]-9-methoxy-1-phenazinecarboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly for treating bacterial infections and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-[(Acetyloxy)methyl]-9-methoxy-1-phenazinecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic processes. In cancer cells, it may interfere with DNA replication and repair mechanisms, inducing cell death.

Comparison with Similar Compounds

Similar Compounds

    Phenazine-1-carboxylic acid: Known for its antimicrobial properties.

    9-Methoxyphenazine: Studied for its anticancer potential.

    6-Acetylphenazine: Used in the synthesis of various organic compounds.

Uniqueness

6-[(Acetyloxy)methyl]-9-methoxy-1-phenazinecarboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H14N2O5

Molecular Weight

326.30 g/mol

IUPAC Name

6-(acetyloxymethyl)-9-methoxyphenazine-1-carboxylic acid

InChI

InChI=1S/C17H14N2O5/c1-9(20)24-8-10-6-7-13(23-2)16-14(10)18-12-5-3-4-11(17(21)22)15(12)19-16/h3-7H,8H2,1-2H3,(H,21,22)

InChI Key

XXQNDCJHZDBKOL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC=C(C2=NC3=C(C=CC=C3N=C12)C(=O)O)OC

Origin of Product

United States

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